(4R)-4-Mercapt-pyrolidin-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-4-Mercapt-pyrolidin-2-thione, also known as racemic N-acetyl-L-cysteine (NAC), is a sulfur-containing amino acid derivative. It has been widely used in various fields, including medicine, food, cosmetics, and agriculture.

Mechanism of Action

(4R)-4-Mercapt-pyrolidin-2-thione exerts its therapeutic effects through various mechanisms. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and inflammation. It can also modulate the expression of various genes involved in antioxidant and anti-inflammatory pathways. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can break down disulfide bonds in mucus, making it more fluid and easier to clear from the airways.

Biochemical and Physiological Effects:

(4R)-4-Mercapt-pyrolidin-2-thione has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines. It can also improve the clearance of mucus from the airways, thereby reducing the risk of respiratory infections. Moreover, (4R)-4-Mercapt-pyrolidin-2-thione has been shown to have hepatoprotective effects, by reducing the levels of liver enzymes and improving liver function.

Advantages and Limitations for Lab Experiments

(4R)-4-Mercapt-pyrolidin-2-thione has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. Moreover, it can be used as a positive control in various assays, such as antioxidant and anti-inflammatory assays. However, (4R)-4-Mercapt-pyrolidin-2-thione has some limitations as well. It can interfere with some assays, such as assays that measure the levels of thiol groups. Moreover, the stability of (4R)-4-Mercapt-pyrolidin-2-thione can be affected by pH and temperature, which can affect its activity.

Future Directions

(4R)-4-Mercapt-pyrolidin-2-thione has several potential future directions for research. It can be used as a therapeutic agent for various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and non-alcoholic fatty liver disease (NAFLD). Moreover, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a precursor for the synthesis of novel antioxidants and anti-inflammatory agents. Furthermore, (4R)-4-Mercapt-pyrolidin-2-thione can be used as a tool to study the role of oxidative stress and inflammation in various diseases.

Synthesis Methods

(4R)-4-Mercapt-pyrolidin-2-thione can be synthesized by reacting L-cysteine with acetic anhydride, followed by the addition of hydrochloric acid and sodium hydroxide. The product can be purified by recrystallization or column chromatography. This synthesis method has been widely used in the production of NAC for various applications.

Scientific Research Applications

(4R)-4-Mercapt-pyrolidin-2-thione has been extensively studied for its therapeutic potential in various diseases, including respiratory diseases, liver diseases, and neurological disorders. It has been shown to have antioxidant, anti-inflammatory, and mucolytic properties. In addition, (4R)-4-Mercapt-pyrolidin-2-thione has been used as a precursor for the synthesis of glutathione, a major antioxidant in the body.

properties

CAS RN |

141629-16-5 |

|---|---|

Product Name |

(4R)-4-Mercapt-pyrolidin-2-thione |

Molecular Formula |

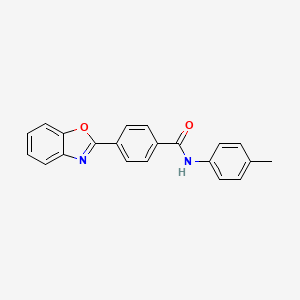

C9H8N2O |

Molecular Weight |

0 |

synonyms |

(4R)-4-Mercapt-pyrolidin-2-thione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.